Cas no 94242-85-0 (2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane)

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane structure
94242-85-0 structure
Nome del prodotto:2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
Numero CAS:94242-85-0
MF:C7H15BO2
MW:142.003802537918
MDL:MFCD09027082
CID:819884
PubChem ID:11759390

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
    • Methyl boronic acid pinacol ester
    • Methylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 2,4,4,5,5-pentamethyl-
    • AK101378
    • MethylboronicAcidPinacolEster
    • FCH922926
    • EBD214633
    • MB06754
    • PENTAMETHYL-1,3,2-DIOXABOROLANE
    • BC000818
    • SY025061
    • AB0009840
    • ST2403630
    • AX8232917
    • P2602
    • J3.564.400H
    • (4,4,5,5-Tetramethyl-1,3,2-diox
    • 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane (ACI)
    • Pinacol, cyclic methaneboronate (6CI)
    • 94242-85-0
    • CS-W018635
    • EN300-316299
    • AKOS006343549
    • SCHEMBL14399
    • 2-methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DS-2394
    • DTXSID00471933
    • C7H15BO2
    • MFCD09027082
    • AC-33927
    • MDL: MFCD09027082
    • Inchi: 1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3
    • Chiave InChI: FOQJHZPURACERJ-UHFFFAOYSA-N
    • Sorrisi: O1C(C)(C)C(C)(C)OB1C

Proprietà calcolate

  • Massa esatta: 142.11651g/mol
  • Carica superficiale: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 0
  • Massa monoisotopica: 142.11651g/mol
  • Massa monoisotopica: 142.11651g/mol
  • Superficie polare topologica: 18.5Ų
  • Conta atomi pesanti: 10
  • Complessità: 127
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 0.88±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: No data available
  • Punto di ebollizione: 35°C/20mmHg(lit.)
  • Punto di infiammabilità: 31.3±18.7 ºC,
  • Indice di rifrazione: 1.4003 (20 ºC)
  • PSA: 18.46000
  • LogP: 1.70840

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD232917-10g
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
94242-85-0 98%
10g
¥116.0 2024-04-17
eNovation Chemicals LLC
Y1046076-25g
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
94242-85-0 98%+
25g
$85 2024-06-07
eNovation Chemicals LLC
Y1046076-100g
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
94242-85-0 98%+
100g
$450 2023-05-17
Enamine
EN300-316299-10.0g
pentamethyl-1,3,2-dioxaborolane
94242-85-0 95.0%
10.0g
$1839.0 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0069-10G
2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane
94242-85-0 95%
10g
¥ 1,590.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0069-5G
2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane
94242-85-0 95%
5g
¥ 957.00 2023-04-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD232917-5g
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
94242-85-0 98%
5g
¥70.0 2024-04-17
Chemenu
CM137049-25g
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
94242-85-0 97%
25g
$92 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850736-25g
Methylboronic Acid Pinacol Ester
94242-85-0 ≥97%
25g
¥568.80 2022-01-12
TRC
P274395-2.5g
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
94242-85-0
2.5g
$ 130.00 2022-06-03

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 2 - 3 s, rt
Riferimento
Palladium-Catalyzed Remote Diborylative Cyclization of Dienes with Diborons via Chain Walking
Kanno, Shota; Kakiuchi, Fumitoshi ; Kochi, Takuya, Journal of the American Chemical Society, 2021, 143(46), 19275-19281

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Calcium hydride Solvents: Pentane
Riferimento
Addition compounds of alkali metal hydrides. 28. Preparation of potassium dialkoxymonoalkylborohydrides from cyclic boronic esters. A new class of reducing agents
Brown, Herbert C.; Park, Won Suh; Cha, Jin Soon; Cho, Byung Tae; Brown, Charles A., Journal of Organic Chemistry, 1986, 51(3), 337-42

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: p-Xylene ,  Benzene-d6 ;  rt
Riferimento
Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes
Xi, Yumeng; Hartwig, John F., Journal of the American Chemical Society, 2017, 139(36), 12758-12772

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol ,  Water ;  48 h, 50 °C
Riferimento
Method for preparing alkyl borate through boron esterification of alkyl halide without transition metal catalysis
, China, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: Calcium hydride Solvents: Pentane
Riferimento
Calcium Hydride
Gawley, Robert E.; Davis, Arnold, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol ,  Water ;  48 h, 50 °C
Riferimento
Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism
Liu, Qianyi; Hong, Junting; Sun, Beiqi; Bai, Guangcan; Li, Feng; et al, Organic Letters, 2019, 21(17), 6597-6602

Synthetic Routes 7

Condizioni di reazione
Riferimento
The Influence of Boryl Substituents on the Formation and Reactivity of Adjacent and Vicinal Free Radical Centers
Walton, John C.; McCarroll, Andrew J.; Chen, Qiao; Carboni, Bertrand; Nziengui, Roger, Journal of the American Chemical Society, 2000, 122(23), 5455-5463

Synthetic Routes 8

Condizioni di reazione
Riferimento
Method for preparation of 2-trifluoromethyl-4,5-dihydrooxepin derivatives
, Japan, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  48 h, 25 °C
Riferimento
Suzuki-Miyaura cross-couplings of secondary allylic boronic esters
Glasspoole, Ben W.; Ghozati, Kazem; Moir, Jonathon W.; Crudden, Cathleen M., Chemical Communications (Cambridge, 2012, 48(9), 1230-1232

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  48 h, rt
Riferimento
Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters
Nandakumar, Meganathan; Rubial, Belen; Noble, Adam ; Myers, Eddie L. ; Aggarwal, Varinder K., Angewandte Chemie, 2020, 59(3), 1187-1191

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: 2922856-92-4 (silica supported) Solvents: Cyclooctane ;  16 h, 500 psi, 150 °C
Riferimento
Silica Supported Organometallic IrI Complexes Enable Efficient Catalytic Methane Borylation
Staples, Orion; Ferrandon, Magali S.; Laurent, Guillaume P.; Kanbur, Uddhav; Kropf, A. Jeremy; et al, Journal of the American Chemical Society, 2023, 145(14), 7992-8000

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Cyclohexane Catalysts: Diaquatetrakis[μ-[4′-[bis(4′-carboxy[1,1′-biphenyl]-4-yl)phosphino][1,1′-bipheny… (reaction products with di-μ-chlorobis(1,5-cyclooctadiene)diiridium) ;  15 h, 50 bar, 110 °C; cooled
Riferimento
Metal-Organic Framework Stabilizes a Low-Coordinate Iridium Complex for Catalytic Methane Borylation
Feng, Xuanyu ; Song, Yang; Li, Zhe; Kaufmann, Michael; Pi, Yunhong; et al, Journal of the American Chemical Society, 2019, 141(28), 11196-11203

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ;  14 h, 3500 kPa, 150 °C
Riferimento
Catalyst-controlled selectivity in the C-H borylation of methane and ethane
Cook, Amanda K.; Schimler, Sydonie D.; Matzger, Adam J.; Sanford, Melanie S., Science (Washington, 2016, 351(6280), 1421-1424

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Calcium hydride Solvents: Pentane
Riferimento
Calcium hydride
Gawley, Robert E.; Davis, Arnold, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 15

Condizioni di reazione
Riferimento
Determination of methylboronic acid in teboroxime by capillary gas chromatography
Both, Douglas A.; Ribick, Michael; Jemal, Mohammed, Journal of Chromatography, 1991, 585(2), 348-52

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Cyclohexene ;  16 h, 3447 kPa, 150 °C
Riferimento
Catalytic borylation of methane
Smith, Kyle T.; Berritt, Simon; Gonzalez-Moreiras, Mariano; Ahn, Seihwan; Smith, Milton R. III; et al, Science (Washington, 2016, 351(6280), 1424-1427

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Raw materials

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Preparation Products

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